CGP-53153

描述

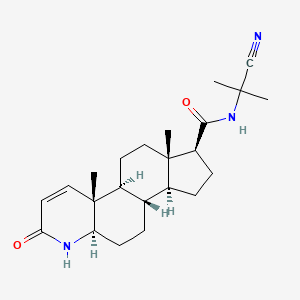

CGP-53153,也称为N-2-(氰基-2-丙基)-3-氧代-4-氮杂-5α-雄甾-1-烯-17β-羧酰胺,是一种甾体类5α-还原酶抑制剂。这种酶负责将睾酮转化为二氢睾酮,后者是一种更强的雄激素。 This compound在减少前列腺生长方面显示出巨大潜力,主要用于科学研究 .

准备方法

合成路线和反应条件

CGP-53153的合成涉及多个步骤,从甾体前体开始反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保获得所需产物,并具有高纯度 .

工业生产方法

This compound的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产量和成本效益进行了优化,通常涉及连续流反应器和自动化系统以保持一致的质量和效率 .

化学反应分析

反应类型

CGP-53153经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。

还原: 还原反应可以改变官能团,导致不同的类似物。

常用试剂和条件

这些反应中使用的常用试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及各种亲核试剂用于取代反应。 条件通常涉及控制温度、惰性气氛和特定溶剂以实现所需的转化 .

主要产品

科学研究应用

CGP-53153具有广泛的科学研究应用:

化学: 用作模型化合物来研究甾体抑制剂及其与酶的相互作用。

生物学: 研究其对雄激素代谢的影响及其在调节激素通路中的潜在作用。

医学: 探索其在治疗良性前列腺增生症和雄激素性脱发等疾病中的治疗潜力。

工业: 用于开发新药以及作为质量控制过程中的参考化合物 .

作用机制

CGP-53153通过抑制5α-还原酶发挥作用,该酶将睾酮转化为二氢睾酮。通过阻断这种转化,this compound降低了二氢睾酮的水平,从而降低了其雄激素效应。 这种机制在二氢睾酮起关键作用的疾病中特别有利,例如前列腺增大和脱发 .

相似化合物的比较

类似化合物

非那雄胺: 另一种5α-还原酶抑制剂,具有相似的作用机制,但效力和药代动力学不同。

度他雄胺: Ⅰ型和Ⅱ型5α-还原酶的双重抑制剂,与CGP-53153相比,具有更广泛的抑制作用。

依瑞斯特利: 一种新型化合物,具有增强的选择性和效力 .

This compound的独特性

This compound的独特性在于其特异的抑制谱及其在减少前列腺生长而不显着影响其他器官方面的有效性。 其抑制大鼠5α-还原酶的效力比人类5α-还原酶高约一个数量级,使其成为临床前研究中宝贵的工具 .

常见问题

Basic Research Questions

Q. What are the key considerations when designing experiments to evaluate the pharmacological effects of CGP-53153?

- Methodological Answer : Experimental design must prioritize reproducibility by detailing variables such as dosage, administration routes, and control groups (e.g., vehicle and positive/negative controls). Standardize model systems (e.g., cell lines, animal models) and environmental conditions (e.g., temperature, humidity). Include statistical power analysis to determine sample sizes, ensuring results are generalizable. Reference established protocols for synthesis and characterization to minimize variability .

Q. How can researchers effectively formulate hypothesis-driven research questions for studying this compound's mechanisms?

- Methodological Answer : Start by identifying gaps in existing literature (e.g., understudied signaling pathways or contradictory findings). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example: "Does this compound inhibit [specific enzyme] in [cell type] under [condition], and how does this compare to [existing inhibitor]?" Ensure questions are narrow, testable, and aligned with methodological feasibility .

Q. What are the best practices for conducting a systematic literature review on this compound?

- Methodological Answer : Use databases (PubMed, Scopus) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT clinical trial"). Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025) and screen abstracts for relevance. Use tools like PRISMA flow diagrams to document the review process. Critically appraise studies for bias (e.g., industry-funded vs. academic research) .

Q. Which experimental parameters are critical to standardize in this compound studies?

- Methodological Answer : Key parameters include:

- Dosage : Establish dose-response curves using logarithmic increments.

- Exposure Time : Account for pharmacokinetic properties (e.g., half-life).

- Vehicle Controls : Use solvents (e.g., DMSO) at non-toxic concentrations.

- Biological Replicates : Minimize technical variability via triplicate assays.

Document all parameters in supplementary materials for reproducibility .

Q. What ethical guidelines apply to animal studies involving this compound?

- Methodological Answer : Adhere to the 3Rs (Replacement, Reduction, Refinement). Obtain approval from institutional animal care committees (IACUC). Report anesthesia, euthanasia methods, and efforts to minimize distress. For in vivo efficacy studies, justify sample sizes using power analysis to avoid unnecessary animal use .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in studies on this compound’s efficacy across model systems?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., species-specific metabolism). Validate assays using orthogonal methods (e.g., Western blot vs. ELISA for protein quantification). Replicate experiments in independent labs with blinded analysis. Transparently report negative results to reduce publication bias .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to estimate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning (e.g., random forests) to identify nonlinear interactions. Validate assumptions (e.g., normality, homogeneity of variance) using diagnostic plots .

Q. How can in silico modeling complement wet-lab experiments in predicting this compound’s pharmacokinetics?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Apply physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Validate predictions with in vitro assays (e.g., Caco-2 permeability). Integrate multi-omics data (proteomics, metabolomics) to refine models .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

- Methodological Answer : Implement quality control (QC) protocols:

- Analytical Chemistry : Use HPLC-MS to verify purity (>95%) and identity (NMR, FTIR).

- Stability Testing : Monitor degradation under storage conditions (e.g., -80°C vs. room temperature).

- Documentation : Provide batch-specific data (e.g., solubility, crystallinity) in supplementary materials.

Collaborate with synthetic chemists to optimize scalable routes .

Q. How should researchers integrate multi-omics data to elucidate this compound’s molecular targets?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-MS) to identify pathways modulated by this compound. Use bioinformatics tools (STRING, KEGG) for pathway enrichment analysis. Validate hypotheses with CRISPR/Cas9 knockouts or siRNA silencing. Cross-reference findings with publicly available datasets (e.g., GEO, PRIDE) .

Q. Methodological Considerations for Data Analysis

- Handling Outliers : Apply Grubbs’ test or robust statistical methods (e.g., median absolute deviation) .

- Data Transparency : Share raw data via repositories (Figshare, Zenodo) with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflicting Evidence : Use triangulation (multiple methods/models) to confirm findings, as seen in studies reconciling in vitro vs. in vivo results .

For further guidance, consult journals like The Journal of Organic Chemistry (experimental protocols) and PLOS ONE (open-data standards) .

属性

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O2/c1-21(2,13-24)26-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)25-18)16(14)9-11-22(15,17)3/h10,12,14-18H,5-9,11H2,1-4H3,(H,25,27)(H,26,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESNKOKTKJVMIR-WSBQPABSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C#N)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C#N)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。